molecular formula C12H8O3 B11899043 1,2-Naphthalenedione, 3-acetyl- CAS No. 75089-88-2

1,2-Naphthalenedione, 3-acetyl-

Cat. No.: B11899043
CAS No.: 75089-88-2
M. Wt: 200.19 g/mol
InChI Key: ATZLOFVECLKRTH-UHFFFAOYSA-N
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Description

3-Acetylnaphthalene-1,2-dione, also known as 3-acetyl-1,2-naphthoquinone, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthoquinone, characterized by the presence of an acetyl group at the third position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylnaphthalene-1,2-dione typically involves the acetylation of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-acetylnaphthalene-1,2-dione may involve large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylnaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetylnaphthalene-1,2-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetylnaphthalene-1,2-dione involves its interaction with biological molecules through redox reactions. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. It targets specific enzymes and pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 3-Acetylnaphthalene-1,2-dione is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

75089-88-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

3-acetylnaphthalene-1,2-dione

InChI

InChI=1S/C12H8O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6H,1H3

InChI Key

ATZLOFVECLKRTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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